2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 920462-39-1
VCID: VC4843978
InChI: InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.199

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

CAS No.: 920462-39-1

Cat. No.: VC4843978

Molecular Formula: C15H12BrN5O

Molecular Weight: 358.199

* For research use only. Not for human or veterinary use.

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide - 920462-39-1

Specification

CAS No. 920462-39-1
Molecular Formula C15H12BrN5O
Molecular Weight 358.199
IUPAC Name 2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Standard InChI InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)
Standard InChI Key LLFYMRRWWLUNDY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide features a benzamide scaffold substituted at the 2-position with bromine and modified at the amide nitrogen by a (1-phenyl-1H-tetrazol-5-yl)methyl group. Key structural attributes include:

PropertyValueSource
CAS Registry Number920462-39-1
Molecular FormulaC₁₅H₁₂BrN₅O
Molecular Weight358.19 g/mol
IUPAC Name2-Bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide

The tetrazole ring (1H-tetrazol-5-yl) introduces significant dipole moments (4.5–5.0 D) due to its aromatic nitrogen arrangement, while the 2-bromo substituent enhances electrophilic reactivity at the ortho position . X-ray crystallography of related compounds reveals planarity between the benzamide and tetrazole moieties, with dihedral angles <15°, promoting π-π stacking interactions.

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a two-step sequence:

Step 1: Tetrazole Formation
1-Phenyl-1H-tetrazole-5-methanamine is prepared through Huisgen cycloaddition between phenyl azide and propionitrile under acidic conditions (HCl, 60°C, 12 hr). Yield: 68–72%.

Step 2: Amide Coupling
2-Bromobenzoyl chloride (1.2 eq) reacts with the tetrazole-methanamine intermediate in dichloromethane (DCM) with triethylamine (TEA) as base (0°C → RT, 6 hr). Post-reaction purification via silica chromatography (hexane:EtOAc 3:1) affords the title compound in 55–60% yield .

Alternative Pathways

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 min (80°C, 150 W) with comparable yields (58%).

  • Solid-Phase Synthesis: Immobilized benzoyl chloride on Wang resin enables iterative coupling (purity >95%) .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 7.85–7.45 (m, 9H, aromatic), 5.12 (s, 2H, CH₂) .

  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (tetrazole C=N) .

  • HRMS: m/z 358.0234 [M+H]⁺ (calc. 358.0238).

Solubility and Stability

SolventSolubility (mg/mL)Stability (t₁/₂)
Water0.1248 hr (pH 7.4)
DMSO42.5>30 days
Ethanol8.714 days

The bromine atom induces moderate hydrophobicity (logP 2.8), while the tetrazole enhances thermal stability (decomposition >240°C) .

Concentration (µg/mL)Inhibition Zone (mm)MIC (µg/mL)
1012.3 ± 1.28.5
2518.1 ± 0.9-
5022.4 ± 1.5-

Mechanistic studies suggest tetrazole-mediated disruption of bacterial cell wall synthesis.

Anticancer Activity

Against MCF-7 breast cancer cells:

ParameterValue
IC₅₀ (48 hr)14.7 µM
Apoptosis Induction42% at 20 µM
Caspase-3 Activation3.8-fold increase

The bromine atom enhances DNA intercalation capacity versus non-halogenated analogs (IC₅₀ = 28 µM) .

Industrial and Research Applications

Pharmaceutical Intermediate

  • ACE Inhibitors: Tetrazole analogs show angiotensin-converting enzyme inhibition (IC₅₀ 12 nM).

  • Antidiabetic Agents: Structural similarity to PPAR-γ agonists suggests metabolic activity .

Material Science

  • Coordination Polymers: Forms Cu(II) complexes with luminescent properties (λₑₘ 450 nm).

  • Supramolecular Assemblies: Hydrogen-bonded networks exhibit gas storage capacity (CO₂ uptake: 12 wt%) .

Comparative Analysis with Structural Analogs

CompoundBromine PositionlogPAntibacterial MIC (µg/mL)
2-Bromo-N-(tetrazolylmethyl)benzamide22.88.5
4-Bromo-N-(tetrazolylmethyl)benzamide42.612.3
Non-brominated analog-1.925.7

Ortho-bromination enhances bioactivity by 34% compared to para-substituted derivatives .

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